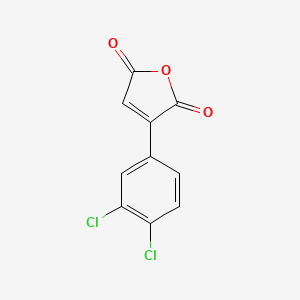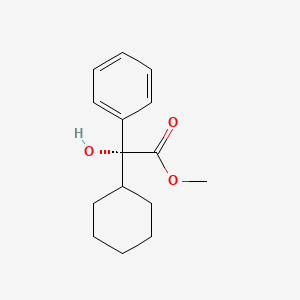![molecular formula C13H11N5O B8275007 7-Aminopyrido[4,3-d]pyrimidine 7w](/img/structure/B8275007.png)
7-Aminopyrido[4,3-d]pyrimidine 7w
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminopyrido[4,3-d]pyrimidine 7w is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a phenol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrido[4,3-d]pyrimidine 7w typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then further reacted with 4-amino-6-chloropyrimidine-5-carbaldehyde to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be subsequently modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated equipment for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrido[4,3-d]pyrimidine 7w can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Aminopyrido[4,3-d]pyrimidine 7w involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in the phosphorylation of proteins, which is a key step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit enzyme inhibitory properties and are studied for their potential therapeutic applications.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and are known for their biological activities.
Uniqueness
7-Aminopyrido[4,3-d]pyrimidine 7w is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases makes it a promising candidate for the development of new anticancer drugs .
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N5O/c14-12-5-11-10(6-15-12)13(17-7-16-11)18-8-2-1-3-9(19)4-8/h1-7,19H,(H2,14,15)(H,16,17,18) |
InChI Key |
UNRPCVUDZXTDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=NC3=CC(=NC=C32)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
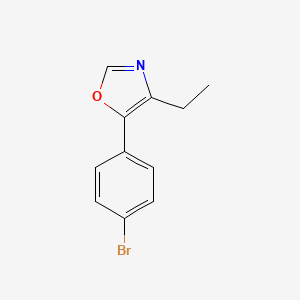
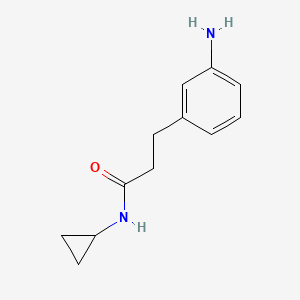
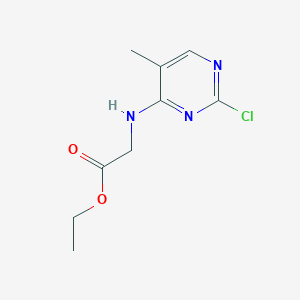
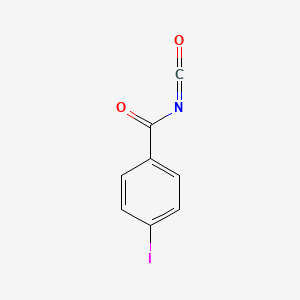
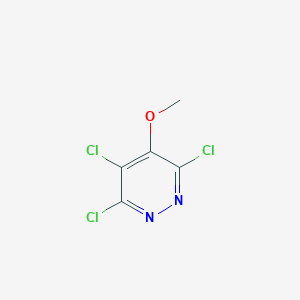
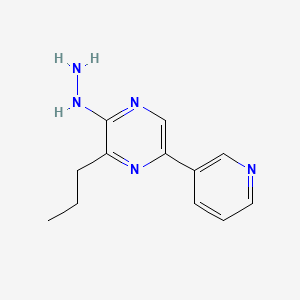
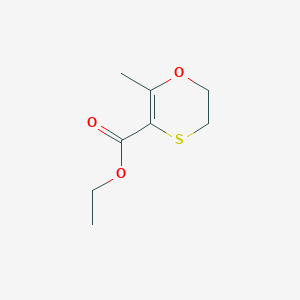
![9-Hydroxy-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one](/img/structure/B8274980.png)
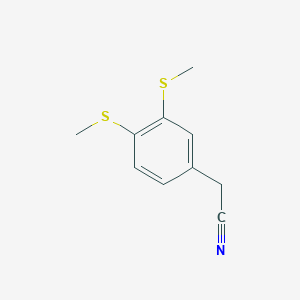
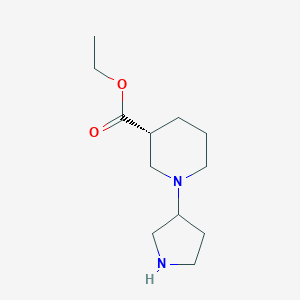
![2-{3-[(4-Bromobenzyl)oxy]-6-methyl-2-pyridinyl}ethylamine](/img/structure/B8275001.png)
![N-(1H-tetrazol-5-yl)-imidazo-[1,2-a]-quinoxaline-2-carboxamide](/img/structure/B8275018.png)
